Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include 4-chloro-1,6-dimethyl-2-nitrobenzene and ethyl acetoacetate. The reaction conditions often involve refluxing in methanol with methanesulfonic acid as a catalyst .
Chemical Reactions Analysis
Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting specific enzymes or interacting with DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown significant antiviral properties.
Indole-3-acetic acid: A plant hormone with various biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14ClNO2 |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
ethyl 4-chloro-1,6-dimethylindole-2-carboxylate |
InChI |
InChI=1S/C13H14ClNO2/c1-4-17-13(16)12-7-9-10(14)5-8(2)6-11(9)15(12)3/h5-7H,4H2,1-3H3 |
InChI Key |
MVJWEGBUICPHGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)C=C(C=C2Cl)C |
Origin of Product |
United States |
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